Antibacterial Zone of Inhibition vs. Gram-Negative Escherichia coli (MTCC-1667) Compared with Ciprofloxacin Standard
In a well diffusion antibacterial assay, 4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine (reported as 6-chloro-2-(4-aminophenyl)-1H-benzimidazole) produced a zone of inhibition against Escherichia coli (MTCC-1667) that exceeded the standard drug ciprofloxacin [1]. Although the unsubstituted parent 4-(1H-benzoimidazol-2-yl)-phenylamine was not tested in the same study, the observed superiority over ciprofloxacin—a clinical comparator—provides a meaningful activity benchmark. Removal of the 5-chloro substituent is predicted to reduce lipophilicity and membrane permeability, which would compromise Gram-negative antibacterial activity.
| Evidence Dimension | Antibacterial activity (Zone of Inhibition) against E. coli |
|---|---|
| Target Compound Data | Zone of inhibition larger than ciprofloxacin (exact value not specified in accessible abstract; described as 'better activity than standard drug') |
| Comparator Or Baseline | Ciprofloxacin (standard antibiotic) |
| Quantified Difference | Superior to ciprofloxacin (qualitative rank-order confirmed in abstract) |
| Conditions | Well diffusion method; panel: S. aureus (MTCC-3160), E. faecalis (MTCC-3159), P. aeruginosa (MTCC-4030), E. coli (MTCC-1667) |
Why This Matters
Demonstrated superiority over a clinical standard antibiotic in Gram-negative E. coli establishes a value proposition for procurement in antimicrobial discovery programs targeting resistant Gram-negative pathogens, where ciprofloxacin failure is increasing.
- [1] Fasiuddin, G.S., et al. Solvation model, Vibrational analysis, Electronic level, Non-Covalent interactions and Molecular docking investigations of 6-Chloro-2-(4-Aminophenyl)-1H-Benzimidazole. Journal of Molecular Liquids, 2024, 124315. View Source
